molecular formula C16H19ClN2O5 B3145804 2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid CAS No. 581781-91-1

2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B3145804
CAS No.: 581781-91-1
M. Wt: 354.78 g/mol
InChI Key: YFTQMDKCXOPTIJ-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a chlorophenoxy group, an acetyl group, and a cyclohexane carboxylic acid moiety.

Preparation Methods

The synthesis of 2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexane-1-carboxylic acid and an appropriate amine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) channel, which plays a role in calcium signaling and cellular homeostasis .

Comparison with Similar Compounds

2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound also contains a chlorophenoxy group and exhibits similar biological activities.

    2-(2-Chlorophenoxy)acetic acid: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

    Cyclohexane-1-carboxylic acid derivatives: These compounds share the cyclohexane carboxylic acid moiety and are used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-[[[2-(2-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c17-12-7-3-4-8-13(12)24-9-14(20)18-19-15(21)10-5-1-2-6-11(10)16(22)23/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTQMDKCXOPTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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